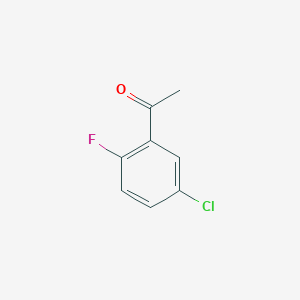

1-(5-Chloro-2-fluorophenyl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAFAZLJICOINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378569 | |

| Record name | 1-(5-chloro-2-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541508-27-4 | |

| Record name | 1-(5-Chloro-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541508-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-chloro-2-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 541508-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Ethanones in Synthetic Organic Chemistry

Aryl ethanones, also known as aryl methyl ketones, are a class of organic compounds characterized by an acetyl group attached to an aromatic ring. These compounds are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. Their utility stems from the reactivity of the carbonyl group and the adjacent methyl group, which can participate in various chemical transformations.

The synthetic versatility of aryl ethanones is demonstrated by their use in reactions such as the Friedel-Crafts acylation and the Fries rearrangement for their synthesis. organic-chemistry.orgchemicalbook.com They are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. mt.com For instance, they can be converted into aryl amines, which are important structural motifs in many biologically active compounds. rsc.org The study of arynes, highly reactive intermediates derived from aromatic compounds, has further expanded the synthetic possibilities involving aryl ethanones and their derivatives. elsevier.comorgsyn.orgsciencemadness.org

The Role of Halogenation in Modulating Reactivity and Biological Activity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for modifying the physicochemical properties of organic compounds. mt.comallen.intaylorandfrancis.com The introduction of halogens can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. allen.intaylorandfrancis.com

Fluorine, in particular, has become a key element in medicinal chemistry. Its high electronegativity and small size can alter the electronic properties of a molecule and enhance its binding to target proteins. More than 20% of all pharmaceuticals contain fluorine. nih.govnih.gov Chlorine, another common halogen in drug design, can also modulate a compound's biological activity and pharmacokinetic profile. nih.gov The presence of both chlorine and fluorine in a molecule, as in 1-(5-Chloro-2-fluorophenyl)ethanone, can therefore be expected to confer unique properties.

Research Landscape of 1 5 Chloro 2 Fluorophenyl Ethanone Within Fluorinated Acetophenones

Established Synthetic Routes to this compound

The primary and most direct methods for synthesizing this compound involve the acylation of a substituted benzene (B151609) ring. These established routes are favored for their straightforward application of fundamental organic principles.

Exploration of Friedel-Crafts Acylation Approaches

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene. chemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction involves treating the starting halo-benzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The reaction proceeds through the formation of a highly electrophilic acylium ion (CH₃CO⁺), generated from the interaction between the acetyl chloride and the aluminum chloride catalyst. libretexts.org The benzene ring of 1-chloro-4-fluorobenzene then attacks this electrophile. The directing effects of the existing halogen substituents are crucial for the regioselectivity of the reaction. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. blogspot.com In this specific substrate, the substitution occurs predominantly at the C2 position, which is ortho to the fluorine atom and meta to the chlorine atom, leading to the desired product. The deactivating nature of the resulting ketone product prevents further acylation reactions. blogspot.com

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

| Substrate | 1-Chloro-4-fluorobenzene | The aromatic starting material. |

| Acylating Agent | Acetyl chloride (CH₃COCl) | Source of the acetyl group. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid to generate the electrophile. khanacademy.org |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Inert solvent for the reaction. |

| Temperature | 0°C to 60°C | Temperature is controlled to manage reactivity and selectivity. chemguide.co.uk |

| Workup | Acidic aqueous solution (e.g., HCl) | To decompose the aluminum chloride complex and isolate the product. |

Investigations into Other Acylation and Electrophilic Substitution Reactions

An alternative, though less direct, pathway to a related structural motif involves the Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.com For the synthesis of a related compound, one could start with 4-chloro-2-fluorophenol, convert it to 4-chloro-2-fluorophenyl acetate (B1210297), and then subject it to a Fries rearrangement.

The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. organic-chemistry.org This facilitates the cleavage of the ester bond to form an acylium ion intermediate, which then attacks the aromatic ring at the ortho or para position via electrophilic substitution. byjus.compw.live The product distribution between the ortho and para isomers can be influenced by reaction conditions such as temperature and solvent polarity. byjus.compw.live Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product. pw.live While this method is effective for producing hydroxyaryl ketones, it is a multi-step process for obtaining a non-hydroxylated target like this compound, which would require subsequent de-hydroxylation.

Advanced Synthetic Strategies for Halogenated Aryl Ethanones

More advanced strategies provide alternative and often more versatile routes to halogenated aryl ethanones. These methods include nucleophilic substitutions, metal-catalyzed cross-couplings, and stereoselective reductions, which are crucial for creating molecular diversity and accessing specific chiral derivatives.

Nucleophilic Aromatic Substitution in Fluorinated Acetophenone Synthesis

Nucleophilic aromatic substitution (SNAr) offers a powerful method for introducing fluorine atoms onto an aromatic ring or for modifying a pre-existing halogenated acetophenone. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups (EWGs), such as a nitro or carbonyl group, positioned ortho or para to a suitable leaving group (like a halogen). masterorganicchemistry.com

For the synthesis of fluorinated acetophenones, a common strategy involves the displacement of a chloride or nitro group by a fluoride (B91410) ion (from sources like KF or CsF) on a suitably activated precursor. For instance, a precursor like 1-(2,5-dichlorophenyl)ethanone could potentially be converted to this compound. In this case, the acetyl group (an EWG) at position C1 and the chloro group at C5 would activate the chlorine at C2 for substitution by fluoride. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org

Table 2: General Parameters for Nucleophilic Aromatic Substitution

| Component | Example | Role |

| Substrate | Aryl halide with ortho/para EWG (e.g., 1-(2,5-dichlorophenyl)ethanone) | Electrophilic aromatic ring. |

| Nucleophile | Fluoride source (e.g., KF, CsF) | Displaces the leaving group. |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Sulfolane) | Stabilizes the charged intermediate. |

| Catalyst | Phase-transfer catalyst (e.g., crown ether) | Can enhance the reactivity of the fluoride salt. |

| Temperature | Elevated (e.g., 100-200°C) | To overcome the activation energy barrier. |

Metal-Catalyzed Coupling Reactions in Phenylethanone Scaffold Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly versatile route to substituted phenylethanone scaffolds. rsc.orgnih.gov Reactions such as the Suzuki, Negishi, or Stille couplings can be employed to form the crucial carbon-carbon bond between the aromatic ring and the acetyl group. nobelprize.org

A representative strategy could involve the Suzuki coupling of (5-chloro-2-fluorophenyl)boronic acid with an acetylating agent or, more commonly, the coupling of a halo-aromatic compound with an organometallic acetyl equivalent. For example, 1-bromo-5-chloro-2-fluorobenzene could be coupled with an organozinc reagent like acetylzinc chloride (Negishi coupling) in the presence of a palladium(0) catalyst. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. nobelprize.org These reactions are prized for their high functional group tolerance. nobelprize.org

Table 3: Components of a Palladium-Catalyzed Negishi Cross-Coupling

| Component | Example | Role in the Reaction |

| Aryl Halide | 1-Bromo-5-chloro-2-fluorobenzene | Electrophilic coupling partner. |

| Organometallic Reagent | Acetylzinc chloride | Nucleophilic coupling partner (acetyl source). |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center and modulates its reactivity. |

| Solvent | THF, Dioxane, or Toluene | Provides the reaction medium. |

Chiral Synthesis of Related Alcohol Derivatives via Reduction

The ketone functional group in this compound serves as a handle for further transformations, most notably the asymmetric reduction to form the chiral alcohol, 1-(5-chloro-2-fluorophenyl)ethanol. This alcohol is a valuable building block in pharmaceutical synthesis. There are several advanced methods for achieving this transformation with high enantioselectivity. youtube.com

CBS Reduction (Corey-Bakshi-Shibata): This method uses a chiral oxazaborolidine catalyst derived from the amino acid proline. In the presence of a stoichiometric borane source (like BH₃·THF), the catalyst coordinates to both the borane and the ketone's carbonyl group, facilitating a highly face-selective hydride transfer via a six-membered ring transition state. It is highly effective for ketones where the two substituents have a significant size difference. youtube.com

Noyori Asymmetric Hydrogenation: This technique employs ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP). The reaction uses hydrogen gas (H₂) as the reductant and is known for its high efficiency and exceptional enantioselectivity, often running at very low catalyst loadings.

Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes offers an environmentally benign and highly selective alternative. These enzymes, often used in whole-cell systems, utilize a cofactor such as NADPH (nicotinamide adenine dinucleotide phosphate) to deliver a hydride to the ketone. The chiral environment of the enzyme's active site dictates the stereochemical outcome, frequently affording products with very high enantiomeric excess (ee). youtube.com

Table 4: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Enzyme | Reductant | Key Features |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Catalytic in chiral controller, stoichiometric reductant. youtube.com |

| Noyori Hydrogenation | [RuCl₂(chiral-diphosphine)]₂ | Hydrogen Gas (H₂) | High turnover numbers, requires pressure equipment. |

| Enzymatic Reduction | Ketoreductase (KRED) | Isopropanol or Glucose (for cofactor regeneration) | High enantioselectivity, mild aqueous conditions, environmentally friendly. youtube.com |

Methodological Advancements in Yield and Selectivity Optimization

The optimization of synthetic routes to this compound and its structural analogs is crucial for large-scale production. Research efforts have been directed towards enhancing yield and regioselectivity, primarily through the refinement of Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, is a primary method for synthesizing this compound. The regioselectivity of this reaction is directed by the electronic and steric effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The position of acylation is therefore a result of the interplay between these directing effects.

Optimization of this reaction involves careful selection of the Lewis acid catalyst, solvent, reaction temperature, and molar ratios of the reactants. A patent for the preparation of a related compound, 4-chloro-2-fluoro-5-nitroacetophenone, highlights the use of aluminum trichloride as the Lewis acid catalyst in solvents like carbon disulfide or nitrobenzene (B124822). google.com The reaction temperature is maintained between 0-50 °C, with reaction times extending from 12 to 72 hours to maximize conversion. google.com The molar ratio of the starting material (3-fluoroacetanilide in the patented case) to the acylating agent and Lewis acid is a critical parameter that is finely tuned to enhance yield and minimize the formation of by-products. google.com For instance, a molar ratio of 1:1.52.5:2.54 (substrate:acylating agent:catalyst) has been reported. google.com

| Parameter | Condition | Effect on Yield and Selectivity |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | The choice and amount of catalyst influence the rate and selectivity of the reaction. Stoichiometric amounts are often required. |

| Solvent | Non-polar (e.g., CS₂, nitrobenzene) | The solvent can affect the solubility of reactants and intermediates, influencing the reaction course. |

| Temperature | 0-50 °C | Lower temperatures can improve selectivity by minimizing side reactions, while higher temperatures can increase the reaction rate. |

| Reactant Ratio | Optimized molar ratios | Precise control of reactant stoichiometry is crucial to maximize the yield of the desired isomer and prevent polysubstitution. |

Grignard Reaction:

An alternative synthetic approach involves the reaction of a Grignard reagent, prepared from a suitable haloaromatic compound, with an acetylating agent. For the synthesis of this compound, this could involve the preparation of a Grignard reagent from 1-bromo-4-chloro-2-fluorobenzene and its subsequent reaction with an acetyl source.

The success of a Grignard reaction is highly dependent on the reaction conditions, including the choice of solvent and the method of Grignard reagent formation. The use of cyclopentyl methyl ether (CPME) as a solvent for Grignard reactions has been systematically studied and has shown to be an effective and recyclable alternative to traditional solvents like diethyl ether or THF. The initiation of the Grignard reagent formation can be facilitated by activators such as diisobutylaluminum hydride.

A study on the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilized the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. nih.gov The optimization of this reaction involved screening different solvents, with diethyl ether proving to be more effective than THF. nih.gov The reaction temperature and the equivalents of the Grignard reagent were also critical parameters. For instance, increasing the equivalents of the Grignard reagent from 2 to 5 and elevating the temperature from 25 °C to 30 °C resulted in a significant improvement in the yield of the desired ketone intermediate. nih.gov

| Parameter | Condition | Effect on Yield and Selectivity |

| Solvent | Ethereal (e.g., Diethyl ether, THF, CPME) | The solvent is crucial for stabilizing the Grignard reagent. Diethyl ether has shown better results in some cases. nih.gov |

| Grignard Reagent Equivalents | 2-5 equivalents | Increasing the amount of Grignard reagent can drive the reaction to completion and improve yield. nih.gov |

| Temperature | 25-30 °C | A slight increase in temperature can enhance the reaction rate and yield. nih.gov |

| Acidolysis | HCl/H₂O/EtOH mixture | The work-up procedure is important for the hydrolysis of the intermediate magnesium salt to the final ketone product. nih.gov |

These methodological advancements, focusing on the meticulous control of reaction parameters, are essential for the efficient and selective synthesis of this compound, paving the way for its broader application in various fields of chemical synthesis.

Reactivity of the Carbonyl Group in this compound

The carbonyl group in an aryl ketone like this compound is a primary site for chemical transformations, characterized by its electrophilicity and the ability to undergo nucleophilic attack.

The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

A common example of this is the reduction of the ketone to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding 1-(5-Chloro-2-fluorophenyl)ethanol. This reaction is central to the synthesis of various biologically active molecules. For instance, a similar compound, (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, a known ERK1/2 inhibitor, is synthesized from a corresponding ketone, highlighting the importance of this reduction step. nih.gov

Grignard reactions represent another class of nucleophilic addition, where an organomagnesium halide (R-MgX) attacks the carbonyl carbon to form a new carbon-carbon bond, resulting in a tertiary alcohol after acidic workup.

Table 1: Examples of Nucleophilic Addition Reactions This table is illustrative and based on general reactions of aryl ketones.

| Reaction Type | Nucleophile | Reagent(s) | Product |

|---|

The α-hydrogens of this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with an electrophilic carbonyl compound, including another molecule of the ketone itself (self-condensation) or a different aldehyde or ketone (crossed-condensation), in what is known as an aldol (B89426) condensation . youtube.com

In a crossed-aldol condensation , to ensure a single major product, one carbonyl partner is typically chosen that cannot form an enolate (e.g., benzaldehyde) or is significantly more electrophilic. youtube.com The reaction of this compound with a non-enolizable aldehyde like benzaldehyde (B42025), under basic conditions, would yield a β-hydroxy ketone, which readily dehydrates to form a conjugated α,β-unsaturated ketone, known as a chalcone (B49325). Such condensation reactions are widely used in the synthesis of heterocyclic compounds. For example, derivatives of 1,2-diphenylethanone are extensively used in condensation reactions to synthesize various heterocycles. researchgate.net Similarly, 5′-Chloro-2′-hydroxyacetophenone undergoes condensation with salicylhydrazide to form a Schiff base. chemicalbook.com

Table 2: Crossed-Aldol Condensation Example This table is illustrative and based on the general reactivity of acetophenones.

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Base | Intermediate Product | Final Product (after dehydration) |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaOH, Ethanol (B145695) | 3-Hydroxy-1-(5-chloro-2-fluorophenyl)-3-phenylpropan-1-one | (E)-1-(5-Chloro-2-fluorophenyl)-3-phenylprop-2-en-1-one (a chalcone) |

Reactivity of the Alpha-Hydrogens in this compound

The term "alpha-halogen" in the context of this compound typically refers to the product of an α-halogenation reaction , where one or more of the hydrogens on the methyl group (the α-carbon) are replaced by a halogen. This transformation is a key step that installs a reactive handle for subsequent substitutions and eliminations. The direct halogenation of aryl ketones is a common method for synthesizing α-haloketones. mdpi.com

Once an α-halo ketone such as 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone (B2890519) is formed, it becomes highly susceptible to nucleophilic substitution reactions via an SN2 mechanism. The halogen at the α-position is an excellent leaving group, activated by the adjacent carbonyl group. This enhanced reactivity is a well-established principle for α-haloketones. up.ac.za These reactions are synthetically valuable for forming new carbon-heteroatom or carbon-carbon bonds at the α-position and are used to access a wide range of organic scaffolds, including 5- and 6-membered rings. up.ac.za For instance, α-haloketones can react with nucleophiles like amines, thiols, or cyanides to yield α-amino ketones, α-thio ketones, or α-cyano ketones, respectively. These products are versatile intermediates in the synthesis of pharmaceuticals and other complex molecules. acs.orgresearchgate.net

In the presence of a base, α-halo ketones can undergo an elimination reaction to form an α,β-unsaturated ketone. This dehydrohalogenation typically proceeds through an E2 mechanism, often requiring a non-nucleophilic, sterically hindered base to favor elimination over substitution. libretexts.org The resulting α,β-unsaturated ketone is a valuable synthetic intermediate, acting as a Michael acceptor for conjugate addition reactions. The elimination of HX from an alkyl halide generally follows Zaitsev's rule, leading to the more highly substituted alkene product. libretexts.org

Aromatic Ring Reactivity and Functionalization

The reactivity of the phenyl ring in this compound towards substitution is governed by the electronic effects of its three substituents: the fluoro group, the chloro group, and the acetyl group.

Fluoro and Chloro Groups: As halogens, they are deactivating due to their inductive electron-withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Acetyl Group (–COCH₃): This is a meta-directing and strongly deactivating group due to both inductive and resonance electron-withdrawing effects. libretexts.org

For electrophilic aromatic substitution (EAS), the directing effects of the substituents must be considered collectively. The F and Cl groups direct incoming electrophiles to their ortho and para positions. The acetyl group directs to the meta position.

The position ortho to fluorine (C3) is also meta to chlorine and meta to the acetyl group.

The position ortho to chlorine (C6) is also meta to fluorine and ortho to the acetyl group (sterically hindered and deactivated).

The position para to fluorine (C5) is occupied by chlorine.

The position para to chlorine (C2) is occupied by fluorine.

The position meta to the acetyl group (C3 and C5) are already substituted.

The most likely position for electrophilic attack is C3, which is activated by the ortho-directing fluorine and not strongly deactivated by the other groups relative to other positions. Reactions like nitration (with HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to yield primarily the 3-substituted product. masterorganicchemistry.comlibretexts.org

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the carbons bearing the halogen atoms. SNAr reactions are favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org In this compound, the acetyl group is para to the fluorine and ortho to the chlorine, activating both halogens towards nucleophilic attack. The C-F bond is generally more resistant to cleavage than C-Cl in many contexts, but in SNAr, fluoride is often a better leaving group than chloride because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com A patent describes a similar transformation where 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) is converted to 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone by reaction with potassium fluoride, demonstrating the feasibility of displacing a chlorine with a fluorine via SNAr. google.com

Table 3: Potential Aromatic Functionalization Reactions This table is illustrative and based on established principles of aromatic reactivity.

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 1-(5-Chloro-2-fluoro-3-nitrophenyl)ethanone |

| Electrophilic Bromination | Br₂, FeBr₃ | 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone |

| Nucleophilic Substitution | NaOCH₃, heat | 1-(5-Chloro-2-methoxyphenyl)ethanone |

Electrophilic Aromatic Substitution Patterns

There is no specific literature detailing the electrophilic aromatic substitution patterns for this compound. Predicting the regioselectivity of such reactions would involve considering the combined directing effects of the three substituents on the benzene ring: the fluorine atom, the chlorine atom, and the acetyl group. The acetyl group is a deactivating, meta-directing group. The halogen substituents (fluoro and chloro) are deactivating but ortho-, para-directing. A comprehensive analysis would require experimental or computational data, which is currently unavailable.

Directed Ortho Metalation Strategies

No studies have been found that specifically apply directed ortho metalation (DoM) strategies to this compound. The success of DoM typically relies on the presence of a strong directing metalation group (DMG), such as an amide, carbamate, or methoxy (B1213986) group, which can coordinate with an organolithium reagent and direct deprotonation to the ortho position. wikipedia.orgharvard.edu The acetyl group itself is not a conventional DMG, and while the fluorine atom can exhibit a weak directing effect, there is no published research to confirm successful ortho-lithiation of this specific substrate.

Derivatives and Analogues of 1 5 Chloro 2 Fluorophenyl Ethanone: Synthetic Exploration and Structural Modification

Mono- and Di-Halogenated Phenylethanone Analogues

The presence and position of halogen atoms on the phenylethanone core significantly impact the compound's chemical properties. The exploration of mono- and di-halogenated analogues allows for a systematic investigation of these effects.

The reactivity of the aromatic ring in phenylethanone analogues towards electrophilic substitution is governed by the electronic effects of the substituents. Halogens, such as chlorine and fluorine, are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the substitution at these positions. libretexts.orglibretexts.org

For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the fluorine and chlorine atoms are activated by resonance, while the positions meta to the acetyl group are the least deactivated. The substitution pattern of dihalogenated acetophenones can significantly influence the outcome of such reactions. wou.edu Studies on related halogenated acetophenones show that the interplay of inductive and resonance effects, along with steric hindrance, determines the regioselectivity of further functionalization.

| Compound Name | Substituents | Notes on Reactivity |

| 1-(5-Chloro-2-fluorophenyl)ethanone | 5-Chloro, 2-Fluoro | The combined deactivating effects of the halogens and the acetyl group make the ring significantly less reactive towards electrophilic substitution. The directing effects are complex due to the presence of multiple substituents. |

| p-Bromoacetophenone | 4-Bromo | The bromine atom is a deactivating, ortho-, para-director. wou.edu |

| m-Nitroacetophenone | 3-Nitro | The nitro group is a strong deactivating and meta-directing group. Friedel-Crafts acylation of nitrobenzene (B124822) is not feasible, so the acetyl group must be introduced before nitration to achieve this isomer. wou.edu |

The replacement of the methyl group in the ethanone (B97240) moiety with a trifluoromethyl group (-CF₃) leads to trifluoroethanone analogues. The strong electron-withdrawing nature of the trifluoromethyl group further deactivates the aromatic ring and can significantly alter the chemical and physical properties of the molecule. The synthesis of such compounds can be challenging.

One approach to synthesizing trifluoroethanone derivatives involves the Friedel-Crafts acylation of a suitable aromatic precursor with trifluoroacetyl chloride or trifluoroacetic anhydride. For example, 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone has been prepared via the reaction of 1-bromo-3,5-dichlorobenzene (B43179) with methyl trifluoroacetate. chemicalbook.com Similarly, the synthesis of 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone has been achieved by reacting 1,2,3-trichlorobenzene (B84244) with trifluoroacetyl chloride in the presence of aluminum chloride. google.com A related compound, 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one, is also documented, indicating the feasibility of synthesizing the trifluoroethanone analogue of the title compound. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 130336-16-2 | C₈H₃Cl₂F₃O | 243.01 |

| 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 9622366 (Beilstein) | C₈H₃BrF₄O | 269.93 |

Hydroxy- and Amino-Substituted Derivatives

The introduction of hydroxyl (-OH) and amino (-NH₂) groups onto the aromatic ring of this compound can serve as a handle for further synthetic transformations and can significantly modulate the compound's properties.

Hydroxy-substituted derivatives, such as 1-(5-chloro-2-hydroxyphenyl)ethanone, can be synthesized through methods like the Fries rearrangement of the corresponding phenyl acetate (B1210297). For instance, 4-chlorophenyl acetate can be rearranged using aluminum chloride to yield 1-(5-chloro-2-hydroxyphenyl)ethanone. mdpi.com These hydroxyacetophenones are valuable intermediates in the synthesis of various heterocyclic compounds. mdpi.com

Amino-substituted analogues are also key synthetic intermediates. For example, 1-(5-amino-2-fluorophenyl)ethanone (B1273087) can be prepared from 2'-fluoroacetophenone (B1202908) through a two-step process involving nitration followed by reduction of the nitro group. wou.edu The synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, a related compound, has been achieved through the condensation of o-fluorobenzoyl chloride and p-chloroaniline using zinc chloride. google.com The development of synthetic routes to amino-halogen-substituted phenyl-aminoethanols has also led to the synthesis of various new acetophenone (B1666503) derivatives as intermediates. youtube.com

| Derivative Type | Example Compound | Synthetic Precursor | Key Reaction |

| Hydroxy | 1-(5-Chloro-2-hydroxyphenyl)ethanone | 4-Chlorophenyl acetate | Fries Rearrangement |

| Amino | 1-(5-Amino-2-fluorophenyl)ethanone | 2'-Fluoroacetophenone | Nitration followed by reduction |

Heterocyclic Ring Incorporating Derivatives

The this compound scaffold can be elaborated to include various heterocyclic ring systems, leading to molecules with diverse chemical and potentially biological properties.

The pyrrolidine (B122466) ring is a common motif in many biologically active compounds. mdpi.com Derivatives of this compound incorporating a pyrrolidine ring have been synthesized. A notable example is the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The synthesis begins with the reaction of itaconic acid and 2-amino-4-chlorophenol (B47367) to form 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com This intermediate can then be further functionalized. mdpi.com

More general methods for the synthesis of N-aryl-substituted pyrrolidines include the reductive amination of diketones with anilines. nih.gov Another approach involves the reaction of α-bromoketones with pyrrolidine. nih.gov The enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has also been developed for the synthesis of 2-aryl-N-Boc-pyrrolidines. nih.gov These methods could potentially be adapted for the synthesis of pyrrolidine derivatives of this compound.

| Pyrrolidine Derivative | Starting Materials | Key Synthetic Step |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Itaconic acid, 2-Amino-4-chlorophenol | Refluxing in water |

| 1,5-Substituted pyrrolidin-2-ones | Donor-acceptor cyclopropanes, Anilines/Benzylamines | Lewis acid-catalyzed ring opening and cyclization |

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in medicinal chemistry. There are several general methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles that could be applied to derivatives of this compound. A common route involves the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent such as phosphorus oxychloride. researchgate.net Another method is the oxidative cyclization of acylhydrazones. researchgate.net

For instance, a hydrazide derivative of this compound could be reacted with a carboxylic acid or its derivative to form a 1,2-diacylhydrazine, which could then be cyclized. Alternatively, reaction with carbon disulfide in a basic medium can lead to 5-substituted-1,3,4-oxadiazole-2-thiols. researchgate.net The synthesis of 1,3,4-oxadiazole derivatives containing a fluorophenyl ring has been reported to explore their biological activities. researchgate.net

| Oxadiazole Synthesis Method | Key Intermediates | Common Reagents |

| Cyclodehydration | 1,2-Diacylhydrazines | POCl₃, H₂SO₄, P₂O₅ |

| Oxidative Cyclization | Acylhydrazones | Various oxidizing agents |

| From Hydrazides and Carbon Disulfide | Acylhydrazides | CS₂, KOH/Ethanol (B145695) |

Pyrimidine (B1678525) and Triazole Analogues

The synthesis of pyrimidine and triazole analogues of this compound often proceeds through initial condensation reactions to form key intermediates, such as chalcones, which are then cyclized to the desired heterocyclic systems.

A general and effective method for the synthesis of pyrimidine derivatives involves the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde (B42025) to form a chalcone (B49325). ijper.org This α,β-unsaturated ketone is a versatile precursor for various heterocyclic compounds. derpharmachemica.comresearchgate.net For instance, this compound can react with an appropriate aromatic aldehyde in the presence of a base like potassium hydroxide (B78521) in ethanol to yield the corresponding chalcone. ijper.org This intermediate can then undergo cyclocondensation with reagents such as urea, thiourea (B124793), or guanidine (B92328) hydrochloride to furnish the pyrimidine ring. ijper.orgderpharmachemica.com The reaction with urea, for example, under basic conditions and potentially with microwave irradiation to accelerate the reaction, would lead to the formation of a 4,6-disubstituted pyrimidin-2(1H)-one. ijper.org

Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through multi-step sequences. One common approach involves the conversion of the ketone to a hydrazone, followed by cyclization. chemmethod.com Alternatively, a nitrile imine, generated in situ from a hydrazonyl chloride, can undergo a [3+2] cycloaddition with a nitrile, such as trifluoroacetonitrile, to yield a 5-trifluoromethyl-1,2,4-triazole. mdpi.com While not a direct route from this compound, this highlights a modern approach to triazole synthesis that could be adapted. A more direct, albeit different triazole isomer, the 1,2,3-triazole, can be synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). raco.catmdpi.com This would require the conversion of the starting ketone into either an azide (B81097) or an alkyne derivative.

The following table summarizes a plausible synthetic route for a pyrimidine derivative starting from this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Aromatic Aldehyde | Ethanolic KOH, Stirring | Chalcone Intermediate |

| 2 | Chalcone Intermediate, Urea | Ethanolic KOH, Reflux or Microwave | 4-(5-Chloro-2-fluorophenyl)-6-aryl-pyrimidin-2(1H)-one |

Hydrazone and Thiourea Derivatives

The synthesis of hydrazone and thiourea derivatives from this compound offers a direct pathway to compounds with significant potential in medicinal chemistry.

Hydrazones are readily prepared through the condensation reaction of a ketone with a hydrazine (B178648) derivative. smolecule.commdpi.com For example, reacting this compound with a substituted hydrazine, such as 2,4,6-trichlorophenylhydrazine, in a suitable solvent like ethanol under reflux, would yield the corresponding hydrazone. smolecule.com The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule. mdpi.com

Thiourea derivatives can be synthesized through various methods. researchgate.net A common and straightforward approach involves the reaction of an amine with an isothiocyanate. mdpi.commdpi.com To prepare a thiourea derivative of this compound, the ketone could first be converted to an amine via reductive amination. This amine can then be reacted with a suitable isothiocyanate, for instance, phenyl isothiocyanate, in a solvent like acetone (B3395972) to yield the desired N,N'-disubstituted thiourea. researchgate.net Another method involves the use of thiophosgene (B130339) to generate a thiocarbamic chloride from a primary amine, which can then react with another amine. mdpi.com

The table below outlines a general synthetic scheme for a hydrazone derivative of this compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Substituted Hydrazine | Ethanol | Reflux | This compound Substituted Hydrazone |

Structure-Reactivity Relationships in this compound Derivatives

The structure of the derivatives of this compound plays a crucial role in their chemical reactivity and, by extension, their potential biological activity. The presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties of the entire molecule.

In the pyrimidine and triazole analogues, the nature and position of substituents on the heterocyclic ring and the second aromatic ring (introduced via the chalcone) can dramatically alter the molecule's properties. For instance, the presence of electron-donating or electron-withdrawing groups can affect the pKa of the molecule, its lipophilicity, and its ability to participate in hydrogen bonding. These factors are critical determinants of how the molecule interacts with biological targets. nih.gov

For hydrazone derivatives, the substituents on the second aromatic ring attached to the nitrogen atom have a profound impact on the molecule's conformation and electronic distribution. The -C=N-NH- linkage in hydrazones can exist as E/Z isomers, and the nature of the substituents can influence which isomer is more stable. nih.gov This stereochemistry can be critical for biological activity.

Applications of 1 5 Chloro 2 Fluorophenyl Ethanone in Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The strategic placement of chloro and fluoro substituents on the aromatic ring of 1-(5-Chloro-2-fluorophenyl)ethanone, combined with the reactive ketone functionality, makes it a valuable synthon for the construction of intricate molecular architectures. The presence of these halogens can influence the electronic properties of the molecule, affecting reaction rates and regioselectivity in subsequent transformations.

While direct and extensive literature on the use of this compound in the synthesis of a wide array of complex molecules is still emerging, its role as a precursor to more elaborate structures is evident from its application in pharmaceutical synthesis (see Section 5.2). The core structure of this compound serves as a scaffold upon which additional rings and functional groups can be appended, leading to the creation of diverse and biologically active molecules. For instance, the ketone group can readily undergo reactions such as aldol (B89426) condensations, Wittig reactions, and various coupling reactions to extend the carbon skeleton and introduce further complexity.

Role as a Key Intermediate in Pharmaceutical Synthesis

One of the most significant applications of derivatives of this compound is in the pharmaceutical industry. A closely related compound, 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, serves as a crucial intermediate in the synthesis of Prasugrel, a potent antiplatelet medication used to prevent blood clots. innospk.com This highlights the importance of the chloro-fluorophenyl ethanone (B97240) structural motif in the development of life-saving drugs.

Furthermore, the broader class of halo-substituted phenyl ethanones is recognized for its potential in medicinal chemistry. For example, 1-(5-bromo-2,4-difluorophenyl)ethanone (B59624) has been utilized in the synthesis of β-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease. google.com The structural similarities suggest that this compound could also serve as a valuable starting material for the development of novel therapeutics targeting a range of diseases.

Precursor in Agrochemical Development

The presence of halogen atoms in organic molecules is often associated with enhanced biological activity, making them attractive for the development of new agrochemicals. While direct evidence of this compound being used as a precursor for commercial agrochemicals is limited, the utility of similar structures is well-documented.

A patent for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone describes it as an important intermediate for creating pesticidally active isoxazoline-substituted benzamides. google.com This demonstrates the potential of chloro-fluoro-phenyl ethanone derivatives in the synthesis of crop protection agents. The specific combination of chlorine and fluorine in this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Enabling Synthesis of Chiral Compounds

The ketone functionality of this compound provides a handle for the stereoselective synthesis of chiral molecules. The reduction of the carbonyl group can lead to the formation of a chiral secondary alcohol, a common and valuable building block in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Medicinal Chemistry and Pharmacological Potential of 1 5 Chloro 2 Fluorophenyl Ethanone Derivatives

Development of Therapeutic Agents Utilizing the Aryl Ethanone (B97240) Scaffold

The 1-(5-chloro-2-fluorophenyl)ethanone structure is a valuable starting point for creating complex therapeutic molecules. The presence of chlorine and fluorine atoms is particularly significant, as these halogens can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting drugs. sci-hub.se Its utility is demonstrated in the synthesis of various heterocyclic compounds, including pyrazolidine (B1218672) and thiazolidinone derivatives, which have shown promise in developing new therapeutic agents. rsc.orgnih.gov

For instance, this aryl ethanone is a key reactant in the synthesis of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which have been investigated for their anticancer properties. rsc.org It is also used to create 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, another class of compounds with potential as anticancer agents. nih.gov The versatility of the aryl ethanone scaffold allows for the creation of a diverse library of compounds with a broad spectrum of biological activities.

Investigations into Anticancer Activities

Derivatives of this compound have shown significant promise as anticancer agents, with research focusing on their ability to induce programmed cell death and halt the cell cycle in cancer cells.

Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

Several studies have shown that derivatives of this compound can trigger apoptosis in cancer cells. For example, certain pyrazolidine derivatives have been found to induce apoptosis in human gastric cancer cells by activating caspases, which are key enzymes in the apoptotic pathway. rsc.org Similarly, other derivatives have demonstrated the ability to arrest the cell cycle at various phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govmdpi.com This dual action of inducing apoptosis and causing cell cycle arrest makes these compounds potent candidates for cancer therapy. nih.govresearchgate.net

Targeting Specific Cellular Pathways (e.g., cMET and RON kinases)

The anticancer effects of these derivatives are often linked to their ability to inhibit specific signaling pathways that are crucial for cancer growth and survival. While direct inhibition of cMET and RON kinases by derivatives of this compound is a subject of ongoing research, the broader class of aryl ethanone derivatives has been explored for such activities. The structural features of these compounds make them suitable candidates for designing inhibitors that can target the ATP-binding sites of these kinases, thereby blocking their function and inhibiting cancer progression.

Antioxidant Properties of Derivatives

Several derivatives of this compound have been identified as potent antioxidants. nih.govresearchgate.net These compounds have shown the ability to scavenge harmful free radicals, which are implicated in various diseases, including cancer. nih.govresearchgate.net

For instance, a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from a related precursor, demonstrated significant antioxidant activity. nih.govresearchgate.net One derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, was found to have antioxidant activity 1.5 times higher than that of ascorbic acid, a well-known antioxidant. nih.govresearchgate.net Another compound, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, also exhibited strong antioxidant properties. nih.govresearchgate.net The antioxidant capabilities of these derivatives suggest their potential use in preventing or treating conditions associated with oxidative stress. mdpi.com

| Compound | Antioxidant Activity (DPPH Radical Scavenging) | Reducing Power Assay (Optical Density) | Reference |

|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5 times higher than ascorbic acid | - | nih.govresearchgate.net |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher than vitamin C | 1.149 | nih.govresearchgate.net |

Anticonvulsant and Anti-inflammatory Activities

The therapeutic potential of derivatives of this compound also extends to neurological and inflammatory disorders.

Anticonvulsant Activity: Research has shown that various derivatives, particularly those incorporating pyrazole (B372694) and pyrrolidine-2,5-dione moieties, possess significant anticonvulsant properties. jocpr.commdpi.comnih.gov For example, a series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives showed notable anticonvulsant effects in animal models. jocpr.com Specifically, compounds with chlorine substitutions on the phenyl ring demonstrated enhanced activity. jocpr.com Similarly, certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been identified as potent anticonvulsant agents, with some showing more favorable efficacy and safety profiles than existing drugs like valproic acid. mdpi.com

Anti-inflammatory Activity: Flavonoid and chalcone (B49325) derivatives, which can be synthesized from aryl ethanone precursors, are well-known for their anti-inflammatory properties. nih.govmdpi.com They can modulate key inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov While specific studies on the anti-inflammatory activity of this compound derivatives are emerging, the established anti-inflammatory potential of related structures suggests this is a promising area for future research.

| Compound Class | Key Findings | Reference |

|---|---|---|

| 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives | Chlorine substitutions at the 2 and 2,4 positions of the phenyl ring enhance anticonvulsant activity. | jocpr.com |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Compound 6 showed a more beneficial ED50 and protective index than valproic acid in MES and 6 Hz tests. | mdpi.com |

| 5-chloro-2- or 5-chloro-4-methylxanthone derivatives | Several derivatives exhibited significant anticonvulsant activity in the MES test. | nih.gov |

Antibacterial and Antifungal Efficacy Studies

In the face of growing antimicrobial resistance, derivatives of this compound are being explored as new antibacterial and antifungal agents. un.orgmerlionpharma.commdpi.com

Antibacterial Efficacy: A series of novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones, synthesized from a related precursor, were investigated for their in-vitro antibacterial activity. nih.gov One compound, {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone, showed significant activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. nih.gov

Antifungal Efficacy: The antifungal potential of derivatives has also been demonstrated. For instance, a novel orally active antifungal agent, (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, was synthesized and showed promise. acs.org Additionally, isoxazolidine (B1194047) derivatives with imidazole (B134444) and triazole components have displayed potent antifungal activity against various fungi. nih.gov The inclusion of fluorine atoms in the structure of chalcone derivatives has also been shown to enhance their antifungal properties. mdpi.com

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone | Bacillus subtilis | 21.5 | nih.gov |

| Staphylococcus aureus | 22.4 | ||

| Escherichia coli | 29.8 | ||

| Klebsiella pneumoniae | 30.6 |

Neurological Applications (e.g., Analgesic and Serotonin (B10506) Receptor Antagonism)

Derivatives of this compound have been investigated for their potential to modulate neurological pathways, particularly in the context of pain management and serotonin receptor interactions. The unique substitution pattern of the phenyl ring, featuring both chloro and fluoro groups, plays a crucial role in the pharmacological activity of the resulting molecules.

Research into xanthone (B1684191) derivatives, which can be synthesized from precursors related to substituted acetophenones, has revealed promising analgesic properties. For instance, a series of 5-chloro-2- or 5-chloro-4-methylxanthone derivatives coupled to aminoalkanol moieties have been evaluated for their anticonvulsant and antinociceptive activities. One notable compound, 5-chloro-2-([4-hydroxypiperidin-1-yl]methyl)-9H-xanthen-9-one hydrochloride, demonstrated significant antinociceptive activity in a mouse model of chronic constriction injury. nih.gov This highlights the potential of incorporating the 5-chloro-substituted phenyl motif into larger heterocyclic systems to achieve analgesic effects.

In the realm of serotonin receptor antagonism, the 4-fluorophenyl moiety, a key feature of the parent compound, is a common structural element in known serotonin receptor ligands. For example, isosteric replacement in indole-based compounds, where a 4-fluorophenyl group is present, has led to derivatives with high affinity and selectivity for 5-HT2 receptors. google.com While direct synthesis from this compound is not always explicitly detailed in these studies, the prevalence of this substituted phenyl ring in potent serotonin receptor antagonists suggests its importance in receptor binding and functional activity. nih.govwikipedia.orgwww.gov.ukgoogle.com The development of novel serotonin 5-HT2A receptor antagonists derived from various scaffolds has underscored the therapeutic potential of targeting this receptor for conditions such as platelet aggregation. wikipedia.org

Interactive Table: Neurological Applications of this compound Derivatives and Related Compounds

| Derivative Class | Compound Example | Neurological Application | Key Findings |

| Xanthone | 5-Chloro-2-([4-hydroxypiperidin-1-yl]methyl)-9H-xanthen-9-one hydrochloride | Analgesic | Exhibited antinociceptive activity in a chronic constriction injury model in mice. nih.gov |

| Indole | 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | Serotonin 5-HT2 Receptor Antagonism | High affinity and selectivity for 5-HT2 receptors. google.com |

Enzyme Inhibition Studies (e.g., HDAC, COX-2, Prostaglandin (B15479496) E synthase)

The structural features of this compound make it an attractive building block for the design of various enzyme inhibitors. The electron-withdrawing nature of the halogen substituents can influence the binding affinity and selectivity of the resulting derivatives towards their target enzymes.

Histone Deacetylase (HDAC) Inhibition:

HDAC inhibitors are a class of epigenetic-modifying agents with significant potential in cancer therapy. criver.com The design of novel HDAC inhibitors often incorporates substituted phenyl groups as "cap" moieties that interact with the surface of the enzyme's active site. criver.com For instance, the introduction of a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure as a cap group has led to the discovery of potent HDAC inhibitors. criver.com While not directly synthesized from this compound in the cited study, this demonstrates the utility of the 5-chlorophenyl motif in achieving HDAC inhibition. Another study on fluorinated peptoid-based HDAC inhibitors highlights the role of a fluorophenyl linker in binding to the enzyme's active site. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition:

Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. The design of novel COX-2 inhibitors often involves creating diaryl heterocyclic scaffolds that mimic the binding of known coxibs. While direct synthesis from this compound is not explicitly reported, the development of imidazopyrazolopyridines as selective COX-2 inhibitors showcases the successful application of related substituted phenyl moieties. beilstein-journals.orgnih.gov These studies emphasize the importance of the substitution pattern on the phenyl rings for achieving high potency and selectivity for COX-2 over the COX-1 isoenzyme. google.com

Prostaglandin E Synthase (mPGES-1) Inhibition:

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, acting downstream of COX-2 to produce prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. www.gov.uk A significant breakthrough in this area involves the discovery of dioxane-fused tricyclic benzimidazole (B57391) derivatives as potent and selective mPGES-1 inhibitors. One of the lead compounds, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H- nih.govbeilstein-journals.orgdioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, incorporates the 2-chloro-6-fluorophenylamino moiety, which is structurally analogous to what could be derived from this compound. This compound exhibited excellent inhibitory potency against mPGES-1 at the nanomolar level.

Interactive Table: Enzyme Inhibition by Derivatives Related to this compound

| Enzyme Target | Derivative Class/Moiety | Key Findings |

| HDAC | 5-Chloro-4-((substituted phenyl)amino)pyrimidine | Serves as a cap group in potent HDAC inhibitors. criver.com |

| HDAC | Fluorophenyl linker | Binds within the active site of HDAC enzymes. nih.gov |

| COX-2 | Imidazopyrazolopyridines | Novel scaffolds with high selectivity for COX-2. beilstein-journals.orgnih.gov |

| mPGES-1 | 2-((2-Chloro-6-fluorophenyl)amino) | Moiety present in a potent and selective mPGES-1 inhibitor with an IC50 of 8 nM. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 1-(5-Chloro-2-fluorophenyl)ethanone in solution. The analysis of ¹H and ¹³C NMR spectra, along with the observation of through-space spin-spin couplings, provides invaluable insights into the electronic environment of the nuclei and the preferred conformation of the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The methyl protons will appear as a singlet, typically in the range of δ 2.5-2.7 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to resonate at a characteristic downfield shift, generally above 195 ppm. The aromatic carbons will appear in the range of approximately 115-160 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents and the carbonyl group. The fluorine atom will also induce C-F coupling, which can be observed for the carbon atoms in close proximity.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| CH₃ | ~2.6 (s) | ~26-31 | |

| C=O | - | >195 | |

| C1 | - | ~125-130 | ¹J(C,F) |

| C2 | - | ~158-162 (d) | |

| C3 | ~7.5 (dd) | ~117-120 (d) | ³J(H,H), ⁴J(H,F) |

| C4 | ~7.4 (ddd) | ~130-133 (d) | ³J(H,H), ⁴J(H,H), ⁵J(H,F) |

| C5 | - | ~128-131 | |

| C6 | ~7.7 (dd) | ~126-129 (d) | ³J(H,H), ³J(H,F) |

Note: The predicted values are based on the analysis of similar compounds and theoretical considerations. Actual experimental values may vary.

Through-Space Spin-Spin Couplings (TS-couplings) for Conformational Analysis

A significant aspect of the structural analysis of 2'-fluoro-substituted acetophenones is the presence of through-space spin-spin couplings (TS-couplings) between the fluorine atom and the protons of the acetyl group. These couplings, which are transmitted through space rather than through the covalent bond network, are highly dependent on the spatial proximity of the interacting nuclei.

For this compound, the molecule is expected to predominantly adopt an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. This preference is driven by the minimization of steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms. In this conformation, the methyl protons are brought into close proximity to the fluorine atom, leading to observable 5J(H,F) TS-couplings. The observation of such couplings provides strong evidence for the preferred s-trans conformation in solution. chemicalbook.comrsc.org The magnitude of this coupling is sensitive to the internuclear distance and can be influenced by the solvent's dielectric constant. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The analysis of the vibrational spectra of this compound allows for the identification of its characteristic functional groups.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. The aromatic C-C stretching vibrations are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed above 3000 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, generally below 1200 cm⁻¹.

Raman spectroscopy will also show the characteristic C=O and aromatic stretching vibrations. Due to the presence of the phenyl ring, some of these modes can be expected to be strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Medium-Weak |

| C=O Stretch | ~1690 | ~1690 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| CH₃ Bending | 1450-1350 | 1450-1350 | Medium |

| C-F Stretch | 1250-1100 | 1250-1100 | Strong (IR) |

| C-Cl Stretch | 800-600 | 800-600 | Medium-Strong |

Note: These are predicted frequency ranges and the actual values can be influenced by the specific electronic and steric environment of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (172.58 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak with about one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound. chemicalbook.com

The fragmentation of this compound under electron ionization is expected to follow pathways typical for acetophenones. The most common fragmentation is the α-cleavage of the acyl group, leading to the formation of a stable acylium ion [M-CH₃]⁺. This fragment would also exhibit the characteristic isotopic pattern for a chlorine-containing species. Further fragmentation of the acylium ion can occur through the loss of a neutral carbon monoxide (CO) molecule, resulting in a substituted phenyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 172/174 | Molecular ion | [C₈H₆ClFO]⁺ |

| 157/159 | [M - CH₃]⁺ | [C₇H₃ClFO]⁺ |

| 129/131 | [M - CH₃ - CO]⁺ | [C₆H₃ClF]⁺ |

| 99 | [C₆H₄F]⁺ (from loss of Cl) or [C₅H₂Cl]⁺ (from loss of F and CO) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

As of the current literature survey, a single crystal X-ray diffraction structure for this compound has not been reported. However, analysis of structurally similar compounds, such as other halogenated acetophenones, can provide insights into the expected solid-state conformation.

It is anticipated that in the crystalline state, the molecule would adopt a conformation that optimizes packing efficiency and intermolecular interactions. The near-planar arrangement of the phenyl ring and the acetyl group is expected to be maintained. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as halogen-halogen and π-π stacking interactions, would likely play a significant role in the crystal packing. A crystallographic study would definitively confirm the s-trans conformation predicted by NMR studies and theoretical calculations.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The intermolecular forces present in the crystalline structure of a molecule are fundamental to determining its packing, physical properties, and stability. For this compound, a molecule with polar characteristics, several types of interactions are anticipated to govern its supramolecular assembly. The primary forces at play are dipole-dipole interactions and London dispersion forces, with the potential for weak hydrogen bonding. pressbooks.publibretexts.orgkhanacademy.org

Dipole-Dipole Interactions: The presence of highly electronegative fluorine and chlorine atoms, along with the carbonyl group (C=O), induces a significant permanent dipole moment in the molecule. The carbon of the carbonyl group and the carbon atoms attached to the halogens carry partial positive charges, while the oxygen, fluorine, and chlorine atoms bear partial negative charges. youtube.comyoutube.com These permanent dipoles lead to electrostatic attractions where the positive end of one molecule aligns with the negative end of a neighboring molecule, a phenomenon known as dipole-dipole interaction. msu.edu

Weak Hydrogen Bonds: While lacking classic hydrogen bond donors like O-H or N-H groups, the molecule can act as a hydrogen bond acceptor. The carbonyl oxygen and the fluorine atom are potential sites for weak hydrogen bonds with hydrogen atoms from the methyl group or the aromatic ring of adjacent molecules (C-H···O and C-H···F). Such interactions, although weaker than conventional hydrogen bonds, can play a crucial role in directing the crystal packing. pressbooks.pub Studies on other aromatic compounds have shown that intermolecular interactions can significantly influence the orientation of functional groups within the crystal lattice. mdpi.com

The expected intermolecular interactions are summarized in the table below.

| Type of Interaction | Description | Participating Atoms | Relative Strength |

| Dipole-Dipole | Electrostatic attraction between permanent dipoles. | Carbonyl group (C=O), C-F bond, C-Cl bond. | Moderate |

| London Dispersion | Attraction from temporary, induced dipoles. | Entire molecule, especially the aromatic ring. | Weak to Moderate |

| Weak Hydrogen Bonds | C-H group acting as a donor to an electronegative atom. | C-H···O (carbonyl), C-H···F | Weak |

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state provides insight into the interplay between intramolecular steric effects and intermolecular packing forces. For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the acetyl group.

In many substituted acetophenones, the acetyl group is not perfectly coplanar with the aromatic ring. The presence of a substituent at the ortho position, in this case, a fluorine atom, introduces significant steric hindrance. mun.cacdnsciencepub.com This steric clash between the ortho-substituent and the methyl group of the acetyl moiety forces the acetyl group to twist out of the phenyl ring's plane. This rotation reduces steric strain but also decreases the extent of π-conjugation between the carbonyl group and the aromatic system.

Quantum chemistry modeling and analysis of crystal structures of related compounds, such as para-substituted nitrobenzene (B124822) derivatives, show that the mean twist angle of a functional group relative to the benzene (B151609) ring can be influenced significantly by intermolecular interactions within the crystal. mdpi.com Therefore, the final conformation of this compound in the solid state is a delicate balance between minimizing intramolecular steric repulsion and maximizing favorable intermolecular packing energies. The molecule is likely to be nearly planar, but a slight out-of-plane torsion of the acetyl group is expected to alleviate the steric strain imposed by the ortho-fluorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.romt.com The spectrum of this compound is expected to be dominated by the chromophores present: the substituted benzene ring and the carbonyl group.

The electronic spectrum of acetophenone (B1666503) and its derivatives typically displays two main absorption bands:

n→π* Transition: A weaker absorption band, usually found at longer wavelengths (around 300-320 nm). This corresponds to the excitation of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. msu.edu

π→π* Transition: A much stronger absorption band, occurring at shorter wavelengths (typically around 240-280 nm). This transition involves the excitation of an electron from a π bonding orbital of the conjugated system (aromatic ring and carbonyl group) to a π* anti-bonding orbital. msu.edu

The positions and intensities of these bands are influenced by the substituents on the aromatic ring.

Halogen Substituents (Cl, F): Chlorine and fluorine atoms act as auxochromes. Through their +M (mesomeric) effect, they can donate lone pair electrons to the ring, and through their -I (inductive) effect, they withdraw electron density. These effects can cause shifts in the absorption maxima (λmax).

Steric Effects: As discussed in the conformational analysis, steric hindrance from the ortho-fluoro substituent can force the carbonyl group out of the plane of the ring. mun.ca This reduces conjugation, leading to a shift of the π→π* band to shorter wavelengths (a hypsochromic or blue shift) and a decrease in its intensity (a hypochromic effect). cdnsciencepub.com

The choice of solvent can also influence the spectrum. Polar solvents can stabilize the ground state and excited states to different extents, often causing shifts in the λmax of the n→π* transition. science-softcon.de

A summary of expected UV-Vis absorption characteristics is provided below.

| Electronic Transition | Expected λmax Range | Relative Intensity (ε) | Notes |

| π → π | 240 - 280 nm | High (ε > 10,000) | Influenced by conjugation between the ring and carbonyl group. Potential hypsochromic shift due to steric hindrance. |

| n → π | 300 - 320 nm | Low (ε = 10 - 100) | Characteristic of the carbonyl group. Sensitive to solvent polarity. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. It is employed to determine the electronic structure of molecules, from which a wide range of properties can be derived.

A fundamental step in any computational analysis is the optimization of the molecule's geometry. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 1-(5-Chloro-2-fluorophenyl)ethanone, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. From this optimized geometry, various electronic properties such as total energy, dipole moment, and charge distribution can be calculated.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Cl | Value |

| C-F | Value | |

| C=O | Value | |

| C-C (Aromatic) | Value | |

| C-C (Acetyl) | Value | |

| Bond Angles (°) | C-C-Cl | Value |

| C-C-F | Value | |

| C-C=O | Value | |

| Dihedral Angles (°) | C-C-C=O | Value |